3'-Amino-2'-hydroxyacetophenone hydrochloride
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Overview
Description
3’-Amino-2’-hydroxyacetophenone hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an acetophenone backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Amino-2’-hydroxyacetophenone hydrochloride typically involves the reduction of m-nitroacetophenone (3NAP) to 3-amino-2-hydroxyacetophenone (3AHAP) using various reaction systems . One efficient method involves the use of crude enzyme and supersaturated substrates for optimal catalytic efficiency . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods:
In industrial settings, the production of 3’-Amino-2’-hydroxyacetophenone hydrochloride may involve large-scale reduction reactions using specialized equipment and optimized reaction conditions. The process is designed to maximize yield while minimizing impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
3’-Amino-2’-hydroxyacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino and hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted acetophenone derivatives .
Scientific Research Applications
3’-Amino-2’-hydroxyacetophenone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Amino-2’-hydroxyacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target and context .
Comparison with Similar Compounds
3-Amino-2-hydroxyacetophenone: This compound is structurally similar but lacks the hydrochloride salt form.
3-Amino-2,6-piperidinedione hydrochloride: Another similar compound with different functional groups and applications.
Uniqueness:
3’-Amino-2’-hydroxyacetophenone hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMUKIPTBQFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332627 |
Source
|
Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-55-3 |
Source
|
Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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